molecular formula C3F6I2 B1624871 1,3-Diiodoperfluoropropane CAS No. 422-91-3

1,3-Diiodoperfluoropropane

Cat. No.: B1624871
CAS No.: 422-91-3
M. Wt: 403.83 g/mol
InChI Key: WIEYKFZUVTYEIY-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes two iodine atoms and a perfluorinated carbon chain. It is known for its high density and relatively high boiling point .

Chemical Reactions Analysis

1,3-Diiodoperfluoropropane undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Diiodoperfluoropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diiodoperfluoropropane involves its interaction with various molecular targets. The iodine atoms in the compound can participate in halogen bonding, influencing the reactivity and stability of the compound in different environments. The perfluorinated carbon chain provides hydrophobic properties, making it useful in applications requiring non-polar interactions .

Comparison with Similar Compounds

1,3-Diiodoperfluoropropane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its iodine atoms, which provide distinct reactivity and potential for specialized applications in various fields .

Properties

IUPAC Name

1,1,2,2,3,3-hexafluoro-1,3-diiodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F6I2/c4-1(5,2(6,7)10)3(8,9)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEYKFZUVTYEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)I)(C(F)(F)I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F6I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448247
Record name 1,3-Diiodoperfluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422-91-3
Record name 1,3-Diiodoperfluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diiodohexafluoropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diiodoperfluoropropane
Reactant of Route 2
1,3-Diiodoperfluoropropane

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